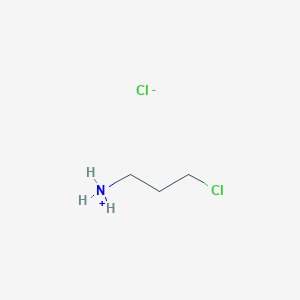
3-Chloropropylammonium chloride
Descripción general
Descripción
3-Chloropropylammonium chloride is a useful research compound. Its molecular formula is C3H9Cl2N and its molecular weight is 130.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Textile Industry : Montazer, Malek, and Rahimi (2007) studied the use of 3-chloro-2-hydroxypropyltrimethylammonium chloride as a cationic agent to improve the dyeability of cotton with reactive dyes. Their findings showed significant enhancement in ionic attraction between the dye and cationized cotton, leading to improved dyeability without the need for salt. Some cationized fabrics also showed improved light fastness (Montazer, Malek, & Rahimi, 2007).
Chemical Synthesis : Movsisyan et al. (2018) developed a continuous flow method for the production of 3-chloropropionyl chloride, a compound with applications in adhesives, pharmaceuticals, herbicides, and fungicides. Their method provides a safer and more efficient alternative to traditional methods, demonstrating the versatility of 3-chloropropylammonium chloride in chemical synthesis (Movsisyan et al., 2018).
Analytical Methods : Schöftner, Pfeifer, and Buchberger (2002) developed a capillary electrophoresis (CE) method to analyze 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPT), a reagent used in the textile industry. This method helps in monitoring the hydrolysis of CHPT and its products, crucial for optimizing industrial processes (Schöftner, Pfeifer, & Buchberger, 2002).
Plant Growth Studies : Tolbert (1960) investigated (2-chloroethyl) trimethylammonium chloride's effect on wheat growth. They discovered notable changes in plant height and stem diameter, indicating potential applications in agriculture (Tolbert, 1960).
Food Industry : Li et al. (2016) studied the formation of 3-chloropropane-1,2-diol (3-MCPD) esters in edible oil models, highlighting the role of sodium chloride and other factors in the formation of these contaminants during thermal processing (Li et al., 2016).
Antimicrobial Applications : Liu et al. (2014) used (3-acrylamidopropyl)trimethylammonium chloride for grafting copolymerization on cotton fibers, demonstrating effective antibacterial properties against various bacteria. This shows its potential in medical textiles and other antimicrobial applications (Liu, Liu, Ren, & Huang, 2014).
Propiedades
IUPAC Name |
3-chloropropylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRVZKJZGXTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])CCl.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6276-54-6 | |
| Record name | 1-Propanamine, 3-chloro-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6276-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




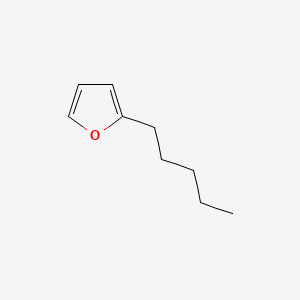

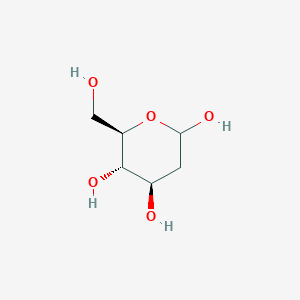
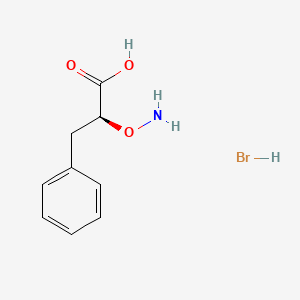
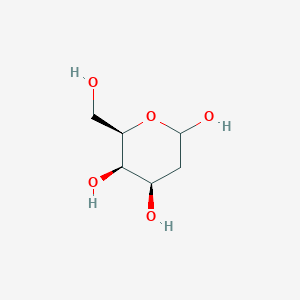
![3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid](/img/structure/B7767366.png)
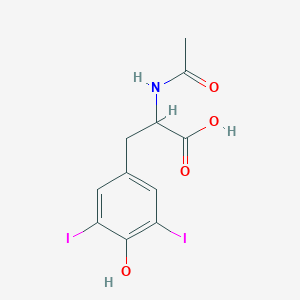
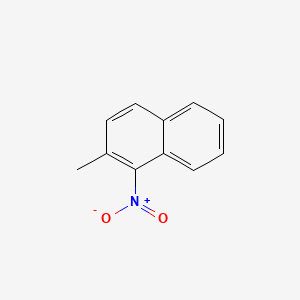
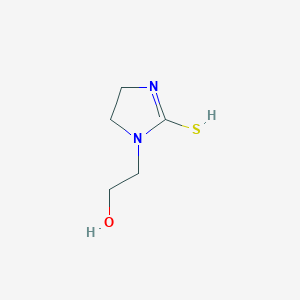
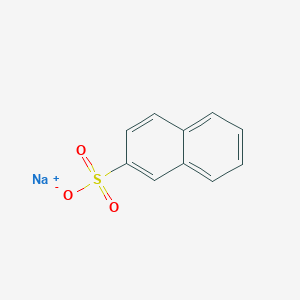
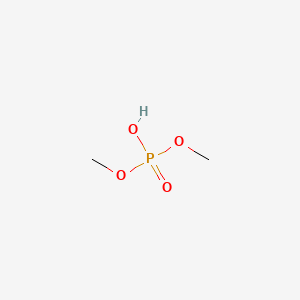
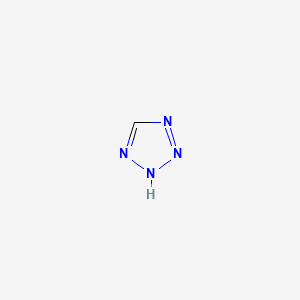
![Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)